![molecular formula C9H13ClO2S B13571885 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including drug design and materials science. The compound’s structure consists of a bicyclo[1.1.1]pentane core with a cyclobutyl group and a sulfonyl chloride functional group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of sulfonyl chlorides to [1.1.1]propellane, followed by cyclobutylation. This process often requires specific catalysts and controlled reaction conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Major Products Formed
Major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications. This can result in the inhibition of enzyme activity or the modulation of receptor functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:
Uniqueness
What sets 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride apart is its unique combination of a cyclobutyl group and a sulfonyl chloride functional group. This combination imparts distinct physicochemical properties, making it valuable for specific applications in drug design and materials science .
Propriétés
Formule moléculaire |
C9H13ClO2S |
|---|---|
Poids moléculaire |
220.72 g/mol |
Nom IUPAC |
3-cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClO2S/c10-13(11,12)9-4-8(5-9,6-9)7-2-1-3-7/h7H,1-6H2 |
Clé InChI |
UKWMPSSOWMSYNO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C23CC(C2)(C3)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


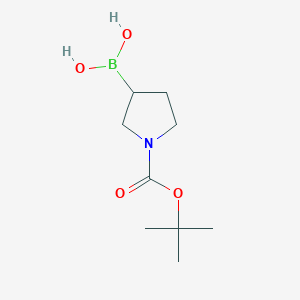
![N-[1-(1H-1,3-Benzodiazol-2-YL)-3-(methylsulfanyl)propyl]-3-methylfuran-2-carboxamide](/img/structure/B13571820.png)
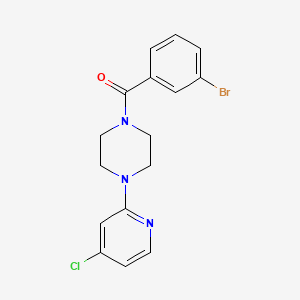
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)
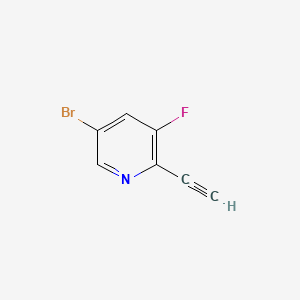
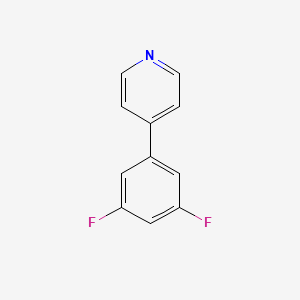
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)
![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)
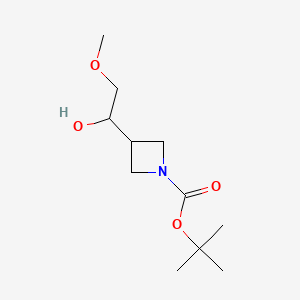
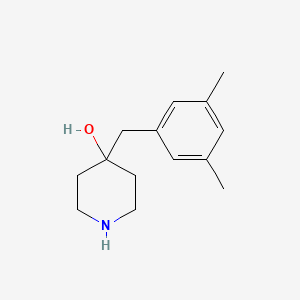
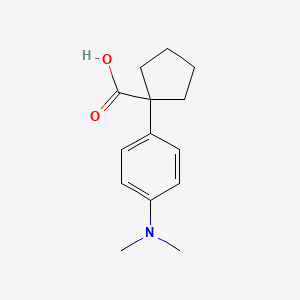
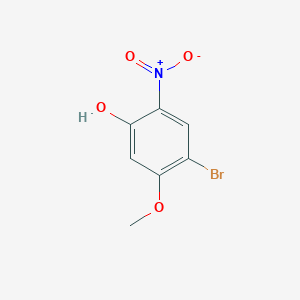
![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
